An In-depth Technical Guide to the Physical Properties of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride
An In-depth Technical Guide to the Physical Properties of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development. As a stereochemically pure compound, its physical and chemical properties are critical determinants of its behavior in biological systems and its suitability for various applications. The dichloro-substitution on the phenyl ring introduces unique electronic and steric characteristics that influence its reactivity, solubility, and interaction with other molecules. This guide provides a comprehensive overview of the known physical properties of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride and details the standard methodologies for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical identifiers for (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride is presented below. It is important to note that while some properties are well-documented, specific experimental data for melting point and solubility are not consistently available in publicly accessible literature. The values provided are based on available data and predictions.
| Property | Value | Source(s) |
| Chemical Name | (1R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride | [1][2] |
| CAS Number | 1131737-05-7 | [2][3] |
| Molecular Formula | C₈H₁₀Cl₃N | |
| Molecular Weight | 226.53 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 248.1 ± 25.0 °C | [4] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[5][6][7] Insoluble in nonpolar solvents.[5] |
Analytical Characterization Methodologies
The rigorous characterization of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride is essential to confirm its identity, purity, and stereochemical integrity. The following sections detail the primary analytical techniques employed for this purpose, explaining the causality behind experimental choices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for determining the enantiomeric purity of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride. The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP).
Workflow for Chiral HPLC Method Development:
Figure 1: A generalized workflow for developing a chiral HPLC method.
Experimental Protocol: Chiral HPLC Analysis
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Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with derivatives of cellulose or amylose, is a common and effective choice for the separation of chiral amines.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). The addition of a small percentage of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the stationary phase.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: The wavelength for detection should be set to a maximum absorbance of the dichlorophenyl chromophore, typically around 220-230 nm.
-
Injection Volume: A 10 µL injection volume is standard.
-
-
Sample Preparation: Dissolve a small amount of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.
Causality in Experimental Choices: The choice of a polysaccharide-based CSP is based on their proven broad applicability in resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The use of a nonpolar/polar mobile phase system allows for the fine-tuning of enantioselectivity by adjusting the polarity and the concentration of the alcohol modifier. The amine additive is crucial for basic analytes like phenethylamines to prevent undesirable interactions with the silica support of the CSP, thereby ensuring sharp and symmetrical peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride. Both ¹H and ¹³C NMR are used to confirm the molecular structure.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: The protons on the dichlorophenyl ring will appear as a multiplet in the aromatic region (typically 7.0-7.5 ppm).
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Methine Proton: The proton on the chiral carbon (CH-NH₂) will appear as a quartet, coupled to the methyl protons.
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Methyl Protons: The protons of the methyl group (CH₃) will appear as a doublet, coupled to the methine proton.
-
Amine Protons: The protons of the amine group (NH₂) will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The carbons of the dichlorophenyl ring will show distinct signals in the aromatic region (typically 120-140 ppm). The carbons bearing the chlorine atoms will be significantly shifted.
-
Chiral Carbon: The chiral carbon (CH-NH₂) will have a characteristic chemical shift.
-
Methyl Carbon: The methyl carbon (CH₃) will appear at a higher field.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to confirm the structure.
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for hydrochloride salts, which may have limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are often better alternatives due to their higher polarity.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, including the absolute stereochemistry of a chiral center.
Workflow for Single-Crystal X-ray Diffraction:
Figure 2: A simplified workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The primary challenge is to grow a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.
-
Determination of Absolute Configuration: For chiral molecules, specialized techniques are used to determine the absolute configuration (R or S) of the stereocenters. This often involves the analysis of anomalous dispersion effects.
Significance of X-ray Crystallography: Beyond confirming the molecular structure and absolute stereochemistry, X-ray crystallography provides invaluable information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding. This information is crucial for understanding the solid-state properties of the compound.
Conclusion
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